9bH-perimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

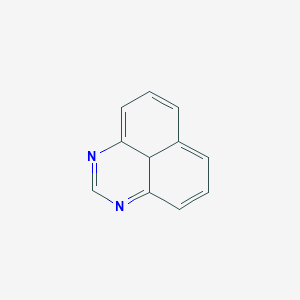

9bH-perimidine is a perimidine. It is a tautomer of a 1H-perimidine, a 4H-perimidine and a 6H-perimidine.

Aplicaciones Científicas De Investigación

Drug Discovery Applications

9bH-perimidine and its derivatives have shown significant potential in drug discovery, particularly in the development of therapeutic agents against various diseases.

- Antitumor Activity: Research indicates that perimidine derivatives exhibit promising antitumor properties. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, such as MCF-7 and MDA-MB-231 lines, with IC50 values indicating effective growth inhibition compared to traditional chemotherapeutics like 5-Fluorouracil .

- Antimicrobial Properties: this compound has been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its derivatives have shown efficacy in inhibiting bacterial growth, making them candidates for developing new antibiotics .

- Antiviral Activity: The compound has also been explored for antiviral applications. Some derivatives have demonstrated activity against HIV strains, highlighting their potential in treating viral infections .

Material Science Applications

In addition to its pharmaceutical uses, this compound plays a crucial role in material science.

- Dye and Pigment Industry: this compound is utilized as a coloring agent and dye intermediate. Its ability to form stable complexes with various substrates makes it suitable for use in fibers and plastics .

- Fluorescent Chemo-sensors: The compound's unique electronic properties allow it to function as a fluorescent sensor for detecting specific ions or molecules. This application is particularly valuable in environmental monitoring and biomedical diagnostics .

Catalytic Activity

The catalytic properties of this compound derivatives have been investigated for various organic reactions.

- Catalysis in Organic Synthesis: Perimidines serve as effective catalysts in several organic transformations, including oxidation and coupling reactions. Their ability to facilitate reactions under mild conditions enhances their utility in synthetic chemistry .

Data Table: Summary of Applications

Case Studies

-

Antitumor Activity Study:

A study evaluated the cytotoxic effects of various perimidine derivatives on MCF-7 breast cancer cells. Results showed that certain compounds exhibited IC50 values significantly lower than those of standard treatments, indicating their potential as effective anticancer agents . -

Antimicrobial Efficacy:

Research conducted on the antibacterial properties of this compound derivatives revealed notable activity against Staphylococcus aureus and Escherichia coli, suggesting that these compounds could be developed into new antibiotics . -

Fluorescent Sensor Development:

A novel fluorescent sensor based on this compound was developed to detect heavy metal ions in water samples. The sensor demonstrated high sensitivity and selectivity, showcasing the compound's potential in environmental applications .

Propiedades

Fórmula molecular |

C11H8N2 |

|---|---|

Peso molecular |

168.19 g/mol |

Nombre IUPAC |

9bH-perimidine |

InChI |

InChI=1S/C11H8N2/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10/h1-7,11H |

Clave InChI |

PQHUBOXHFILTPO-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC=CC3=NC=NC(=C1)C23 |

SMILES canónico |

C1=CC2=CC=CC3=NC=NC(=C1)C23 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.